13-benzyl-4-phenyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
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Overview
Description
9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrido, thieno, triazolo, and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[4,3-d]pyrimidine structure, followed by the introduction of the thieno and triazolo moieties. Benzyl and phenyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, 9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .
Medicine
Medicinally, this compound is being investigated for its potential therapeutic effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties in preliminary studies .
Industry
Mechanism of Action
The mechanism of action of 9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-5-methyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets 9-Benzyl-2-phenyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of structural features. The presence of multiple heterocyclic rings and functional groups provides a versatile platform for chemical modifications and biological interactions .
Properties
CAS No. |
902038-51-1 |
---|---|
Molecular Formula |
C23H19N5S |
Molecular Weight |
397.5g/mol |
IUPAC Name |
13-benzyl-4-phenyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C23H19N5S/c1-3-7-16(8-4-1)13-27-12-11-18-19(14-27)29-23-20(18)22-25-21(26-28(22)15-24-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
InChI Key |
VCJGOJBMRXKXAU-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C3=C(S2)N=CN4C3=NC(=N4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)N=CN4C3=NC(=N4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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